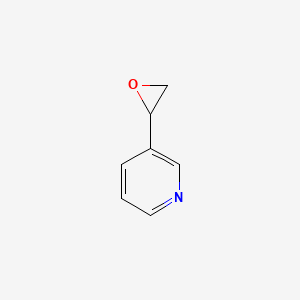

3-(Oxiran-2-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGZSSLYMJHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536701 | |

| Record name | 3-(Oxiran-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60699-67-4 | |

| Record name | 3-(Oxiran-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxiran-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Oxiran-2-yl)pyridine chemical properties and structure

An In-depth Technical Guide to 3-(Oxiran-2-yl)pyridine: Structure, Properties, and Synthetic Utility

Abstract

This compound, a heterocyclic compound featuring a pyridine ring fused to an epoxide moiety, stands as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature—combining the nucleophilic and aromatic characteristics of pyridine with the electrophilic reactivity of the strained oxirane ring—renders it a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. Furthermore, it details a robust synthetic protocol, explores its mechanistic transformations, and highlights its significant applications in the field of drug discovery, offering researchers and drug development professionals a practical and in-depth resource.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of pharmaceutical development, the pyridine scaffold is a privileged structure, present in a significant number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a basic center, and serve as a bioisostere for other aromatic systems makes it a cornerstone of drug design.[3] When functionalized with an epoxide (oxirane) ring, as in this compound, its synthetic value is amplified considerably. The epoxide group is a highly reactive three-membered ring that can be readily opened by a wide array of nucleophiles, providing a reliable route to 1,2-difunctionalized compounds.[4]

The strategic placement of the epoxide at the 3-position of the pyridine ring creates a molecule with distinct electronic properties and reactivity patterns. This compound serves as a key precursor for synthesizing chiral amino alcohols, poly-functionalized heterocyclic systems, and other high-value intermediates that are integral to the development of novel therapeutic agents.[5] Understanding the interplay between the two functional groups is essential for harnessing its full synthetic potential.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₇H₇NO. The molecule is chiral at the benzylic carbon of the oxirane ring, meaning it can exist as two enantiomers, (R)- and (S)-3-(oxiran-2-yl)pyridine. The racemic mixture is commonly used in synthesis unless a specific stereoisomer is required, which would necessitate asymmetric synthesis or chiral resolution.

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of the adjacent epoxide. The nitrogen atom acts as a mild electron-withdrawing group via induction, while also providing a site for protonation or coordination to Lewis acids, which can further activate the epoxide ring towards nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60699-67-4 | [6][7] |

| Molecular Formula | C₇H₇NO | [6][7] |

| Molecular Weight | 121.14 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| Monoisotopic Mass | 121.052765 Da | [8] |

| XLogP3-AA (Predicted) | 0.3 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Topological Polar Surface Area | 25.4 Ų | [9] |

| Storage Temperature | 2-8°C, Sealed, Dry | [10] |

Spectroscopic Characterization for Compound Verification

Accurate characterization is critical for confirming the identity and purity of this compound. The following data represent typical expected values for spectroscopic analysis.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals (Solvent: CDCl₃) | Interpretation |

| ¹H NMR | δ 8.60-8.50 (m, 2H), 7.60-7.50 (m, 1H), 7.30-7.20 (m, 1H), 3.95-3.85 (m, 1H), 3.20-3.10 (m, 1H), 2.80-2.70 (m, 1H) | Aromatic protons on pyridine ring (δ 7.2-8.6). Epoxide protons (δ 2.7-4.0), with the CH proton being the most downfield. |

| ¹³C NMR | δ 150.1 (C), 147.5 (C), 134.0 (CH), 123.5 (CH), 52.5 (CH), 45.0 (CH₂) | Aromatic carbons (δ 123-151). Epoxide carbons (δ 45-53). |

| FTIR (neat) | ~3050 cm⁻¹ (w), ~1600, 1480, 1420 cm⁻¹ (m), ~1250 cm⁻¹ (s), ~850-950 cm⁻¹ (s) | Aromatic C-H stretch. C=C and C=N ring stretching. Asymmetric C-O-C stretch (ether). Epoxide ring breathing (symmetric stretch). |

| Mass Spec (EI) | Predicted [M+H]⁺: 122.06004; Predicted [M+Na]⁺: 144.04198 | Molecular ion peak and common adducts confirming molecular weight.[8] |

Synthesis and Manufacturing: A Practical Workflow

The most common and reliable method for synthesizing this compound is the direct epoxidation of its corresponding alkene precursor, 3-vinylpyridine. Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent reagent for this transformation due to its commercial availability, high reactivity, and operational simplicity. The reaction proceeds via a concerted "butterfly" mechanism, ensuring stereospecificity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound | 60699-67-4 [amp.chemicalbook.com]

- 4. Buy this compound | 60699-67-4 [smolecule.com]

- 5. PubChemLite - this compound (C7H7NO) [pubchemlite.lcsb.uni.lu]

- 6. guidechem.com [guidechem.com]

- 7. 60699-67-4|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Synthesis of 3-(Oxiran-2-yl)pyridine via the Darzens Reaction

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(Oxiran-2-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step sequence commencing with the Darzens glycidic ester condensation between 3-pyridinecarboxaldehyde and an α-haloacetate, followed by saponification and decarboxylation of the resulting glycidic ester. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering in-depth mechanistic insights, a robust experimental procedure, and critical analysis of the reaction parameters.

Introduction: The Significance of this compound

The oxirane (epoxide) ring is a privileged structural motif in a vast array of biologically active molecules and synthetic intermediates. When incorporated into a pyridine scaffold, as in this compound, it provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. The pyridine nitrogen introduces unique electronic properties and potential for hydrogen bonding, making this class of compounds particularly interesting for probing biological targets. The development of a reliable and scalable synthesis for this compound is therefore of significant interest to the pharmaceutical and agrochemical industries.

The Darzens reaction, or glycidic ester condensation, offers a powerful and direct method for the construction of α,β-epoxy esters from carbonyl compounds.[1][2] This guide will detail the application of this classic named reaction to the synthesis of the intermediate, ethyl 3-(pyridin-3-yl)oxirane-2-carboxylate, and its subsequent conversion to the target molecule, this compound.

The Darzens Reaction: A Mechanistic Overview

The Darzens reaction is a condensation reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[3] The reaction proceeds through a series of well-established steps:

-

Enolate Formation: A strong base is used to deprotonate the α-carbon of the haloester, forming a resonance-stabilized enolate.[1] The choice of base is critical and is often an alkoxide corresponding to the ester to prevent transesterification. For substrates sensitive to nucleophilic attack, sterically hindered bases like potassium tert-butoxide are preferred.

-

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (in this case, 3-pyridinecarboxaldehyde), forming a new carbon-carbon bond and a halohydrin intermediate.[3]

-

Intramolecular Cyclization: The newly formed alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. This displaces the halide ion and closes the three-membered epoxide ring.[1]

The overall transformation is a condensation, with the net loss of a salt (e.g., NaCl) and the conjugate acid of the base.

Experimental Section: A Two-Step Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The procedure is divided into two main parts: the Darzens condensation to form the glycidic ester and the subsequent saponification and decarboxylation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Pyridinecarboxaldehyde | Reagent | Major Chemical Supplier | Freshly distilled if necessary |

| Ethyl chloroacetate | Reagent | Major Chemical Supplier | Anhydrous |

| Sodium ethoxide | Reagent | Major Chemical Supplier | Anhydrous, handle under inert atmosphere |

| Anhydrous Ethanol | ACS | Major Chemical Supplier | |

| Diethyl ether | Anhydrous | Major Chemical Supplier | |

| Sodium Hydroxide | ACS | Major Chemical Supplier | |

| Hydrochloric Acid | ACS | Major Chemical Supplier | Concentrated |

| Sodium Bicarbonate | ACS | Major Chemical Supplier | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | ACS | Major Chemical Supplier |

Part 1: Darzens Condensation - Synthesis of Ethyl 3-(pyridin-3-yl)oxirane-2-carboxylate

This procedure is adapted from established protocols for the Darzens reaction with aromatic aldehydes.[4]

Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with sodium ethoxide (5.1 g, 75 mmol) and anhydrous ethanol (75 mL). The mixture is stirred to form a solution.

-

Aldehyde Addition: A solution of 3-pyridinecarboxaldehyde (5.35 g, 50 mmol) in anhydrous ethanol (25 mL) is added to the stirred sodium ethoxide solution at room temperature.

-

Haloester Addition: Ethyl chloroacetate (9.2 g, 75 mmol) is added dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed, and the temperature should be maintained below 30 °C using a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to reflux for an additional 2 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether (100 mL) and water (100 mL).

-

Extraction and Drying: The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation to yield the crude ethyl 3-(pyridin-3-yl)oxirane-2-carboxylate. The product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Saponification and Decarboxylation - Synthesis of this compound

The glycidic ester is converted to the final product through hydrolysis to the corresponding carboxylate salt, followed by acidification and decarboxylation.[3]

Protocol:

-

Saponification: The crude ethyl 3-(pyridin-3-yl)oxirane-2-carboxylate (from Part 1) is dissolved in ethanol (50 mL) in a round-bottom flask. A solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL) is added, and the mixture is heated at reflux for 1 hour.

-

Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring until the pH is approximately 4-5. Vigorous gas evolution (CO2) will be observed. The mixture is then gently warmed to 50 °C for 30 minutes to ensure complete decarboxylation.

-

Neutralization and Extraction: The mixture is cooled to room temperature and carefully neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with diethyl ether (3 x 50 mL).

-

Drying and Purification: The combined organic extracts are washed with brine (50 mL) and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting crude this compound can be purified by vacuum distillation.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Oxiran-2-yl)pyridine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Oxiran-2-yl)pyridine (C₇H₇NO), a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications.[1] As a critical building block, its unambiguous structural confirmation is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive characterization. We delve into the causality behind experimental choices and spectral interpretation, grounding the analysis in established principles of spectroscopy. Detailed experimental protocols, data tables, and visual diagrams are provided to serve as a practical reference for laboratory work.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring substituted at the 3-position with an oxirane (epoxide) group.[1] This unique combination of an aromatic heterocycle and a strained three-membered ether ring makes it a versatile intermediate in the synthesis of complex pharmaceutical agents and other high-value chemicals.[1] The pyridine moiety offers sites for metal coordination and hydrogen bonding, while the reactive epoxide ring is susceptible to nucleophilic attack, allowing for diverse chemical transformations.[1]

Given its role as a synthetic precursor, rigorous quality control and structural verification are essential. Spectroscopic techniques provide the necessary tools for this confirmation. This guide offers a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just the results, but the underlying principles that dictate the spectral features of this molecule.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—the distinct electronic environments of the pyridine ring and the strained epoxide—give rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay between these two functional groups is key to interpreting the data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, it provides definitive information on the proton and carbon environments, confirming the connectivity of the pyridine and epoxide rings.

Principle and Experimental Protocol

NMR spectroscopy relies on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency (chemical shift) is sensitive to the local electronic environment, providing information about an atom's position within a molecule.

Protocol for ¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Place the tube in a spectrometer (e.g., 400 MHz) and acquire the spectra. The instrument is calibrated using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Analysis

The ¹H NMR spectrum is divided into two main regions: the aromatic region, corresponding to the pyridine ring protons, and the aliphatic region, for the epoxide ring protons. The protons on the epoxide ring (H7, H9a, H9b) are expected to appear in the 2.5-3.5 ppm range, a characteristic region for such structures.[2] The pyridine protons will be further downfield due to the deshielding effect of the aromatic ring current.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.6 | Doublet (d) or Doublet of Doublets (dd) | ~2.0 |

| H2 | ~8.5 | Doublet (d) | ~4.5 |

| H4 | ~7.7 | Doublet of Triplets (dt) or Multiplet (m) | ~8.0, 2.0 |

| H5 | ~7.3 | Doublet of Doublets (dd) | ~8.0, 4.5 |

| H7 (Oxirane CH) | ~3.9 | Doublet of Doublets (dd) | ~4.0, 2.5 |

| H9a (Oxirane CH₂) | ~3.2 | Doublet of Doublets (dd) | ~5.5, 4.0 |

| H9b (Oxirane CH₂) | ~2.9 | Doublet of Doublets (dd) | ~5.5, 2.5 |

Interpretation:

-

Aromatic Protons (H2, H4, H5, H6): The protons ortho (H2, H4) and para (H6) to the electron-withdrawing nitrogen atom are the most deshielded, appearing furthest downfield.[3] H5, being meta to the nitrogen, appears at a relatively higher field. The substitution at the C3 position breaks the symmetry of the pyridine ring, making all four aromatic protons chemically distinct and leading to complex splitting patterns.

-

Oxirane Protons (H7, H9a, H9b): These protons are diastereotopic and thus chemically non-equivalent, giving rise to three distinct signals.[2] Their chemical shifts fall squarely within the expected range for epoxides.[2] The geminal coupling between H9a and H9b, and the vicinal couplings with H7, result in the characteristic doublet of doublets pattern for each proton.

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C6 | ~148 |

| C4 | ~136 |

| C3 | ~134 |

| C5 | ~124 |

| C7 (Oxirane CH) | ~53 |

| C9 (Oxirane CH₂) | ~46 |

Interpretation:

-

Pyridine Carbons (C2-C6): The chemical shifts are characteristic of a 3-substituted pyridine. The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded and appear around 150 ppm.[4][5] The substituted carbon (C3) and the para carbon (C4) appear at intermediate fields, while the C5 carbon is the most shielded of the aromatic carbons.[4]

-

Oxirane Carbons (C7, C9): The carbons of the epoxide ring are significantly shielded compared to their aromatic counterparts, appearing in the aliphatic region of the spectrum (~45-55 ppm), consistent with typical values for epoxides.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of the key pyridine and epoxide moieties.

Principle and Experimental Protocol

IR radiation is passed through a sample, and molecules absorb energy at frequencies corresponding to their natural modes of vibration (stretching, bending).

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of liquid this compound or a small amount of solid powder directly onto the crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range (e.g., 4000-600 cm⁻¹).

-

Clean the crystal thoroughly after the measurement.

Spectral Interpretation

The IR spectrum will show characteristic absorption bands for both the aromatic C-H and C=C/C=N bonds of the pyridine ring, as well as the C-O stretching of the epoxide ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~1600, ~1580, ~1470 | C=C and C=N Ring Stretch | Aromatic (Pyridine) |

| ~1250 | Asymmetric Ring Stretch ("breathing") | Epoxide |

| 950-810 | Asymmetric C-O-C Stretch | Epoxide |

| 880-750 | Symmetric C-O-C Stretch | Epoxide |

Interpretation:

-

The presence of sharp peaks above 3000 cm⁻¹ is indicative of the aromatic C-H bonds.

-

A series of absorptions in the 1600-1450 cm⁻¹ region confirms the presence of the pyridine ring.[6]

-

The most diagnostic peaks for the epoxide are the C-O-C stretching vibrations. A strong, characteristic band around 1250 cm⁻¹ corresponding to the ring "breathing" mode, and additional strong bands in the 950-750 cm⁻¹ range, provide compelling evidence for the oxirane ring.[7][8]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure.

Principle and Ionization Method

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any impurities.

-

Set the MS to EI mode with a standard electron energy of 70 eV.

-

Acquire the mass spectrum across a suitable m/z range (e.g., 40-200).

Fragmentation Analysis

The molecular ion peak (M⁺˙) is expected at m/z 121, corresponding to the molecular weight of C₇H₇NO.[9] The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Table 4: Major Predicted Mass Fragments for this compound

| m/z | Proposed Fragment | Proposed Neutral Loss | Notes |

| 121 | [C₇H₇NO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 92 | [C₆H₆N]⁺ | CHO | Loss of formyl radical from rearranged M⁺˙ |

| 91 | [C₆H₅N]⁺˙ | CH₂O | Loss of formaldehyde from rearranged M⁺˙ |

| 78 | [C₅H₄N]⁺ | C₂H₃O | α-cleavage at the epoxide, loss of acetyl radical |

| 65 | [C₄H₃N]⁺˙ | HCN | Loss of hydrogen cyanide from m/z 92 |

Interpretation:

-

Molecular Ion (m/z 121): The presence of the aromatic pyridine ring is expected to yield a relatively stable molecular ion, which should be clearly visible in the spectrum.[10]

-

α-Cleavage (m/z 78): A characteristic fragmentation for compounds with a substituent adjacent to a ring is the cleavage of the bond alpha to the ring. In this case, cleavage of the C3-C7 bond would lead to the loss of a C₂H₃O radical, resulting in the stable pyridyl cation at m/z 78. This is often a major fragmentation pathway.

-

Rearrangement and Loss of CHO/CH₂O (m/z 92/91): The molecular ion can undergo rearrangement involving the epoxide ring, followed by the elimination of stable neutral molecules like the formyl radical (CHO) or formaldehyde (CH₂O) to give fragments at m/z 92 and 91, respectively.[10][11]

-

Loss of HCN (m/z 65): A hallmark fragmentation of the pyridine ring itself is the loss of hydrogen cyanide (HCN, 27 Da) from fragments containing the ring, such as the one at m/z 92.[12]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Caption: Workflow of integrated spectroscopic analysis.

The MS data confirms the molecular weight is 121 g/mol . The IR spectrum confirms the presence of both an aromatic pyridine ring and an epoxide functional group. Finally, the ¹H and ¹³C NMR spectra provide the precise connectivity, showing a 3-substituted pyridine ring and the three unique protons and two unique carbons of the attached epoxide, confirming the structure as this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward when a multi-technique, systematic approach is employed. The key spectroscopic signatures—including the characteristic aromatic and aliphatic signals in the NMR spectra, the C=N and C-O-C vibrations in the IR spectrum, and the molecular ion and α-cleavage fragment in the mass spectrum—provide a robust and reliable fingerprint for structural confirmation and purity assessment. This guide provides the foundational data and interpretive logic necessary for scientists working with this important chemical intermediate.

References

-

PubChem. (n.d.). 2-(Oxiran-2-yl)pyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 17, 2026, from [Link]

-

Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

AOCS. (n.d.). Spectral data for aliphatic epoxides. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2017, November 29). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the epoxide. Retrieved January 17, 2026, from [Link]

-

PubMed. (2010, February 1). LC-MS/MS Analysis of Epoxyalcohols and Epoxides of Arachidonic Acid and Their Oxygenation by Recombinant CYP4F8 and CYP4F22. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved January 17, 2026, from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 17, 2026, from [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical Ionization Mass Spectrometry of Epoxides. Retrieved January 17, 2026, from [Link]

-

Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved January 17, 2026, from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of uncured epoxy-resin. Peaks at: i. 3054.89 cm-1.... Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(3,3-Dimethyl-oxiran-2-yl)-pyridine 1-oxide. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 17, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 17, 2026, from [Link]

-

AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives:.... Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved January 17, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridine absorbed on three samples with different.... Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Retrieved January 17, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved January 17, 2026, from [Link]

Sources

- 1. Buy this compound | 60699-67-4 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Oxiran-2-yl)pyridine | C7H7NO | CID 9833950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Bifunctional Virtuoso: A Technical Guide to 3-(Oxiran-2-yl)pyridine in Modern Organic Synthesis

Abstract

3-(Oxiran-2-yl)pyridine, a seemingly simple heterocyclic compound, stands as a cornerstone intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] Its value lies in its inherent bifunctionality: the nucleophilic and basic character of the pyridine ring, coupled with the electrophilic nature of the strained oxirane (epoxide) ring.[1] This guide offers an in-depth exploration of this dual reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility. We will dissect the key mechanistic principles, showcase its application in the synthesis of high-value compounds, and provide actionable, field-proven experimental protocols.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the quest for novel therapeutics and functional molecules, the efficiency of a synthetic route is paramount. This compound offers a distinct advantage by housing two versatile and orthogonally reactive functional groups within a single, compact scaffold.

-

The Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a moderate base and a competent nucleophile.[2][3] This allows it to act as an internal catalyst, a directing group, or a point for further functionalization through N-alkylation, oxidation, or metalation.[3] The aromatic nature of the ring also provides a rigid framework and opportunities for π-π stacking interactions, which can be crucial in ligand-receptor binding.

-

The Oxirane (Epoxide) Moiety: The three-membered epoxide ring is characterized by significant ring strain (approximately 13 kcal/mol), making it highly susceptible to nucleophilic attack.[4][5] This ring-opening reaction is a powerful tool for introducing a 1,2-difunctionalized ethylamine backbone, a common motif in biologically active compounds. The reaction is often highly stereospecific, allowing for precise control over the stereochemistry of the final product.

This unique combination allows for elegant and convergent synthetic strategies, often telescoping multiple steps and improving overall yield and atom economy.[1]

Core Reactivity I: The Electrophilic Epoxide and Its Regioselective Ring-Opening

The cornerstone of this compound's utility is the nucleophilic ring-opening of its epoxide. The regioselectivity of this SN2-type reaction is a critical consideration for synthetic planning.[1]

Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon (Cβ) of the epoxide. However, under acidic conditions, protonation of the epoxide oxygen activates the ring, and the attack may be directed to the more substituted benzylic-like carbon (Cα), proceeding through a transition state with significant carbocationic character.

Table 1: Regioselectivity of Nucleophilic Ring-Opening

| Reaction Conditions | Nucleophile (Nu) | Predominant Site of Attack | Resulting Product Type |

| Basic/Neutral (e.g., NaNs, RNH₂, NaCN) | Strong, non-bulky | Cβ (Terminal Carbon) | 1-(Pyridin-3-yl)-2-(nucleophile)ethan-1-ol |

| Acidic (e.g., HBr, H₂O/H⁺) | Weaker nucleophiles | Cα (Benzylic-like Carbon) | 2-(Pyridin-3-yl)-2-(nucleophile)ethan-1-ol |

Diagram 1: General Pathways for Epoxide Ring-Opening

Caption: Regioselectivity in the ring-opening of this compound.

Exemplary Protocol: Synthesis of a β-Amino Alcohol

This protocol details the ring-opening of (S)-3-(oxiran-2-yl)pyridine with benzylamine, a key step in the synthesis of various chiral ligands and pharmaceutical precursors.

Objective: To synthesize (S)-2-(benzylamino)-1-(pyridin-3-yl)ethan-1-ol.

Materials:

-

(S)-3-(Oxiran-2-yl)pyridine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Ethanol (anhydrous, sufficient to make a 0.5 M solution)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add (S)-3-(oxiran-2-yl)pyridine and anhydrous ethanol.

-

Add benzylamine dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure β-amino alcohol.

Causality: The use of a protic solvent like ethanol facilitates the reaction by protonating the epoxide oxygen to a small extent, increasing its electrophilicity, while also solvating the nucleophile. The excess of benzylamine ensures the reaction goes to completion. The reaction proceeds via a standard SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack (the terminal carbon).

Core Reactivity II: The Nucleophilic Pyridine Nitrogen

The pyridine nitrogen introduces a second layer of reactivity, enabling a range of transformations that can be leveraged in multi-step syntheses.

N-Oxidation and Subsequent Functionalization

Oxidation of the pyridine nitrogen with an oxidant like m-CPBA or hydrogen peroxide yields the corresponding N-oxide.[3] This transformation has profound electronic effects:

-

It activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack.[6]

-

It can serve as a directing group for ortho-metalation.

-

The N-oxide can participate in rearrangements, such as the Boekelheide rearrangement, to introduce functionality at the adjacent methyl group (if present).[7]

Diagram 2: N-Oxide Formation and Enhanced Reactivity

Caption: Activation of the pyridine ring via N-oxidation.

N-Alkylation to Form Pyridinium Salts

The pyridine nitrogen can be readily alkylated with alkyl halides to form quaternary pyridinium salts.[3] This modification introduces a positive charge, significantly altering the molecule's solubility and electronic properties. Pyridinium salts are key intermediates in:

-

Phase-transfer catalysis: Where they can transport anions between aqueous and organic phases.

-

Redox chemistry: Dihydropyridine derivatives, accessible from pyridinium salts, are mimics of the NADH cofactor.

-

Cross-coupling reactions: Where the pyridinium moiety can act as a leaving group.

Synergy in Action: Applications in Drug Discovery

The bifunctional nature of this compound has been exploited in the synthesis of numerous biologically active compounds, including anti-inflammatory agents, analgesics, and anticancer drugs.[1][8]

Case Study: Synthesis of Epibatidine Analogs

Epibatidine is a potent analgesic, but its therapeutic window is narrow due to toxicity. Synthetic efforts have focused on creating analogs with improved safety profiles. This compound is an ideal starting material for this purpose.

Workflow:

-

Ring-Opening: The epoxide is opened with a protected amine nucleophile, establishing the crucial amino alcohol core.

-

Cyclization: The newly installed amine is then used to displace a leaving group on a separate fragment, or the hydroxyl group is activated and displaced by an internal nitrogen to form a new heterocyclic ring.

-

Pyridine Functionalization: The pyridine ring can be further modified (e.g., via Minisci reaction or cross-coupling) to modulate the compound's properties, such as its ability to cross the blood-brain barrier.[9]

Diagram 3: Synthetic Strategy for Bioactive Heterocycles

Caption: Convergent synthesis using this compound.

Conclusion and Future Outlook

This compound is more than just a simple intermediate; it is a powerful synthetic tool that embodies the principles of efficiency and elegance in organic chemistry. Its bifunctional nature provides a robust platform for the construction of complex, high-value molecules. The ability to control the regioselectivity of the epoxide ring-opening, combined with the versatile chemistry of the pyridine ring, ensures its continued prominence in both academic research and industrial drug development. Future advancements will likely focus on developing new catalytic, enantioselective methods for its synthesis and exploring novel transformations that further exploit the synergistic reactivity of its two functional groups.

References

-

Nicolaou, K. C., et al. (2003). Chemical synthesis and biological properties of pyridine epothilones. Bioorganic & Medicinal Chemistry, 11(24), 5437-5452. Retrieved from [Link]

-

Remete, A. M., & Kiss, L. (2019). Mechanisms for oxirane ring opening with pyridine/9HF. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Theoretical Study on the Nucleophilic Ring-Opening Reaction between F- and Oxirane. The Journal of Physical Chemistry A, 127(34), 7124-7132. Retrieved from [Link]

-

Kaur, N. (2018). Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Oxiranes. ResearchGate. Retrieved from [Link]

-

Kim, D., et al. (2018). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 140(26), 8076-8080. Retrieved from [Link]

-

van der Heijden, K., et al. (2019). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 25(51), 11943-11950. Retrieved from [Link]

-

Dudley, G. B., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 10(20), 4461-4464. Retrieved from [Link]

-

Garg, R., et al. (2014). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. Organic Letters, 16(15), 3946-3949. Retrieved from [Link]

-

Al-Zahrani, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4179. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

-

Gurbanov, A. V., et al. (2018). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry, 20(1), 183-192. Retrieved from [Link]

-

Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]

-

Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Singh, G. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2827-2868. Retrieved from [Link]

-

Stanicki, D., et al. (2023). Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization. ChemRxiv. Retrieved from [Link]

-

IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

-

Silvi, M., & Melchiorre, P. (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. European Journal of Organic Chemistry, 26(11), e202300074. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Legrand, B., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 22(12), 2146. Retrieved from [Link]

Sources

- 1. Buy this compound | 60699-67-4 [smolecule.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical synthesis and biological properties of pyridine epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

Reactivity of the oxirane ring in 3-(Oxiran-2-yl)pyridine

An In-Depth Technical Guide to the Reactivity of the Oxirane Ring in 3-(Oxiran-2-yl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its unique structure, combining a nucleophilic pyridine ring with a strained, electrophilic oxirane ring, offers a versatile platform for the synthesis of complex molecular architectures.[1][2] The reactivity of the oxirane moiety is intricately modulated by the electronic properties of the adjacent pyridine ring, governing the regioselectivity and stereoselectivity of its ring-opening reactions. This guide provides a comprehensive exploration of the factors influencing the reactivity of the oxirane ring in this compound, details key transformations under various reaction conditions, and highlights its application in the synthesis of pharmaceutically relevant compounds.

Introduction: The Structural and Electronic Landscape

This compound, with the chemical formula C₇H₇NO, is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an epoxide (oxirane) group.[1][3] The inherent ring strain of the three-membered oxirane makes it susceptible to nucleophilic attack, a characteristic widely exploited in organic synthesis.[4][5] However, the presence of the pyridine ring introduces a layer of electronic complexity. The pyridine ring is electron-withdrawing, which influences the adjacent benzylic-like carbon of the oxirane, making it more electrophilic. Furthermore, the nitrogen atom of the pyridine ring can act as a Lewis base, participating in catalysis or undergoing protonation under acidic conditions, which profoundly impacts the reaction pathways.[6]

Figure 1: Structure of this compound.

Synthesis of this compound

The preparation of this compound can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements.

| Synthesis Method | Description | Key Reagents | Typical Yields | Reference |

| Epoxidation | Direct oxidation of the corresponding vinylpyridine (3-vinylpyridine). This method offers good stereocontrol if chiral catalysts are employed. | m-CPBA, Peracetic acid | Good to Excellent | [1] |

| Darzens Reaction | Condensation of 3-pyridinecarboxaldehyde with a haloacetonitrile or related compound in the presence of a base. | 3-Pyridinecarboxaldehyde, Haloacetonitrile, Base | Satisfactory to Good | [1] |

| Metal-Catalyzed C-H Functionalization | Advanced methods involving the palladium-catalyzed functionalization of pyridine N-oxides, which can enable highly selective alkenylation prior to epoxidation. | Palladium catalysts | 70-90% | [1] |

Reactivity of the Oxirane Ring: A Mechanistic Overview

The reactivity of the oxirane ring is dominated by ring-opening reactions initiated by nucleophiles. The regiochemical outcome—whether the nucleophile attacks the Cα (benzylic-like) or Cβ (terminal) carbon—is dictated by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction proceeds via the protonated epoxide intermediate. The pyridine nitrogen is also likely protonated, enhancing the electron-withdrawing effect on the oxirane ring.

Mechanism:

-

Protonation: The epoxide oxygen is protonated by the acid catalyst (e.g., H₃O⁺), forming a highly reactive oxonium ion. This makes the ring significantly more susceptible to nucleophilic attack.[7]

-

Nucleophilic Attack: The nucleophile attacks one of the epoxide carbons. Due to the electronic influence of the pyridinium ring, positive charge is better stabilized at the Cα position (benzylic-like). This imparts significant Sₙ1-like character to the transition state, favoring nucleophilic attack at the more substituted Cα carbon.[7]

-

Deprotonation: The resulting product is deprotonated to yield the final 1,2-disubstituted product, typically a trans-diol if water is the nucleophile.[7]

Figure 2: Workflow for acid-catalyzed ring-opening.

Base-Catalyzed and Nucleophilic Ring-Opening

In the presence of strong nucleophiles or under basic conditions, the reaction follows a classic Sₙ2 mechanism. The unprotonated epoxide is less reactive than its protonated counterpart, so stronger nucleophiles and/or elevated temperatures are often required.[7][8]

Mechanism & Regioselectivity: The reaction proceeds via a direct backside attack of the nucleophile on one of the epoxide carbons. In this Sₙ2 pathway, steric hindrance is the dominant factor controlling regioselectivity.[7][8] Consequently, the nucleophile preferentially attacks the less sterically hindered Cβ (terminal) carbon. This regiochemical outcome is opposite to that observed under acidic conditions.

Figure 3: Mechanism of base-catalyzed/nucleophilic ring-opening.

This predictable, regioselective behavior is a cornerstone of the synthetic utility of this compound, allowing for the controlled installation of functionalities at either the Cα or Cβ position simply by tuning the reaction conditions.

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative examples of the ring-opening reactions of this compound.

Protocol 1: Acid-Catalyzed Hydrolysis to form Pyridine-3-yl-ethane-1,2-diol

This protocol demonstrates the acid-catalyzed ring-opening with water as the nucleophile, leading to attack at the more substituted carbon.[7][9]

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.21 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Slowly add 0.5 M sulfuric acid (2 mL) to the solution at room temperature. The pH of the solution should be acidic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane/methanol eluent system until the starting material is consumed (typically 2-4 hours).

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the pure trans-diol product.

Protocol 2: Nucleophilic Ring-Opening with Benzylamine

This protocol illustrates the Sₙ2 ring-opening with an amine nucleophile, where attack occurs at the less sterically hindered carbon. This type of reaction is crucial for synthesizing amino alcohol ligands and pharmaceutical intermediates.[10]

Step-by-Step Methodology:

-

Reactant Setup: To a solution of this compound (1.21 g, 10 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask, add benzylamine (1.18 g, 11 mmol).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

-

Reaction Monitoring: Monitor the reaction by TLC (eluent: 95:5 ethyl acetate/triethylamine). The reaction is typically complete within 6-12 hours.

-

Solvent Removal: After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (using a gradient elution of ethyl acetate in hexanes) to afford the pure amino alcohol product, 1-(benzylamino)-1-(pyridin-3-yl)propan-2-ol.

Applications in Drug Development and Synthesis

The versatile reactivity of this compound makes it a valuable building block in the pharmaceutical industry. The pyridine moiety is a common scaffold in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2][11][12]

-

Synthesis of Chiral Ligands: The regioselective ring-opening with chiral amines provides a straightforward route to enantiomerically pure β-amino alcohols, which are valuable ligands in asymmetric catalysis.[10]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including compounds with potential anti-inflammatory, analgesic, and anti-cancer properties.[1][11] The amino alcohol functionality resulting from ring-opening is a common pharmacophore.

-

Construction of Complex Heterocycles: The epoxide can undergo regioselective tandem reactions to construct more complex fused heterocyclic systems, such as pyrido[1][13]oxazocines, which are of interest for their biological activities.[1]

-

Bioorthogonal Probes: The reactive nature of the oxirane ring allows it to be used in chemical biology for the selective labeling and tracking of biomolecules within living systems.[1]

Figure 4: Synthetic workflow from this compound to APIs.

Conclusion

This compound stands out as a highly versatile and synthetically valuable building block. The reactivity of its oxirane ring is predictably controlled by the choice of reaction conditions. Acidic catalysis promotes Sₙ1-like attack at the more substituted Cα position, whereas strong nucleophiles and basic conditions favor an Sₙ2 attack at the less hindered Cβ position. This dichotomous reactivity, coupled with the inherent biological relevance of the pyridine scaffold, ensures that this compound will continue to be a molecule of high importance for professionals in drug discovery and chemical synthesis.

References

-

Various Authors. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(31), 19017-19042. Retrieved from [Link]

-

Li, L., et al. (2021). Ring opening of fluorinated epoxides 22 and 24 with pyridine/9HF. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Various Authors. (n.d.). Mechanisms for oxirane ring opening with pyridine/9HF. ResearchGate. Retrieved from [Link]

-

Various Authors. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(5), 1117. Retrieved from [Link]

-

Various Authors. (n.d.). Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). A rare pyridine to pyrrole conversion leading to a side product in epoxide ring opening. ResearchGate. Retrieved from [Link]

-

McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Various Authors. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14, 13057-13081. Retrieved from [Link]

-

Various Authors. (2018). Chemo- and regioselective ring-opening of donor–acceptor oxiranes with N-heteroaromatics. Chemical Communications, 54(73), 10329-10332. Retrieved from [Link]

-

Various Authors. (2019). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 25(51), 11899-11907. Retrieved from [Link]

-

Various Authors. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][13]oxazine-1,8-diones. Molecules, 28(3), 1259. Retrieved from [Link]

-

Various Authors. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5173. Retrieved from [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Heteroatom Chemistry, 2019, 1-11. Retrieved from [Link]

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

-

Various Authors. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1858-1882. Retrieved from [Link]

-

Various Authors. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Scientific Reports, 13(1), 17855. Retrieved from [Link]

-

Various Authors. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(8), 747. Retrieved from [Link]

-

Various Authors. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. Retrieved from [Link]

-

Various Authors. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5860-5863. Retrieved from [Link]

-

Schrödinger. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

-

Various Authors. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7016. Retrieved from [Link]

-

Various Authors. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. Retrieved from [Link]

-

Various Authors. (2014). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 136(14), 5267-5270. Retrieved from [Link]

-

LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II). Retrieved from [Link]

-

Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

-

Various Authors. (2002). Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. International Journal of Chemical Kinetics, 34(1), 18-26. Retrieved from [Link]

-

Kennedy, S. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Retrieved from [Link]

Sources

- 1. Buy this compound | 60699-67-4 [smolecule.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Page loading... [guidechem.com]

- 4. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

- 5. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Decisive Influence of the Pyridine Moiety in the Reactions of 3-(Oxiran-2-yl)pyridine: A Technical Guide

Foreword

For the discerning researcher, scientist, and drug development professional, understanding the nuanced reactivity of heterocyclic compounds is paramount. Among these, 3-(oxiran-2-yl)pyridine presents a compelling case study in bifunctional reactivity, where the interplay between a strained epoxide ring and an electron-deficient aromatic system dictates its chemical behavior. This guide provides an in-depth exploration of the pivotal role the pyridine moiety plays in the reactions of this versatile building block, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern its transformations. We will dissect the electronic and steric influences of the pyridine ring, explore the regiochemical and stereochemical outcomes of its reactions, and provide practical, field-tested methodologies for its application in synthesis.

The Bifunctional Nature of this compound: A Structural and Electronic Overview

This compound is a molecule of two halves: a highly reactive epoxide ring and an electron-deficient pyridine ring. The inherent ring strain of the three-membered epoxide makes it susceptible to nucleophilic attack, while the pyridine ring, with its electronegative nitrogen atom, significantly influences the electron density of the entire molecule.[1] This electronic pull deactivates the pyridine ring towards electrophilic aromatic substitution but makes it more amenable to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[2]

The position of the oxirane substituent at the 3-position of the pyridine ring is crucial. It places the epoxide in a position where its reactivity is modulated by the inductive and mesomeric effects of the pyridine nitrogen, without being directly conjugated to it. This unique arrangement is key to understanding the regioselectivity of its ring-opening reactions.

The Pyridine Moiety as a Director of Regioselectivity in Epoxide Ring-Opening Reactions

The ring-opening of the epoxide in this compound is the cornerstone of its synthetic utility. The regioselectivity of this reaction—whether the nucleophile attacks the α-carbon (adjacent to the pyridine ring) or the β-carbon (terminal)—is profoundly influenced by the pyridine moiety.

Nucleophilic Attack under Basic or Neutral Conditions

Under basic or neutral conditions, the ring-opening of epoxides typically follows an S(_N)2 mechanism. In this scenario, steric hindrance is often the dominant factor, with the nucleophile preferentially attacking the less substituted carbon atom.[3] For this compound, this would suggest an attack at the β-carbon.

However, the electronic influence of the electron-withdrawing pyridine ring cannot be disregarded. The pyridine ring inductively withdraws electron density from the α-carbon of the epoxide, making it more electrophilic and thus a more favorable site for nucleophilic attack. This electronic effect can compete with, and in some cases override, steric considerations.

The outcome is often a mixture of two regioisomers, with the ratio depending on the nature of the nucleophile and the reaction conditions.

Diagram: Regioselectivity in Nucleophilic Ring-Opening

Caption: Competing pathways for nucleophilic ring-opening of this compound.

The Role of Lewis Acid Catalysis

The regioselectivity of the ring-opening can be significantly tuned by the introduction of a Lewis acid.[4] Lewis acids coordinate to the epoxide oxygen, further polarizing the C-O bonds and increasing the electrophilicity of the carbon atoms. This coordination also facilitates the development of partial positive charge on the carbon atoms in the transition state.

The pyridine nitrogen can also interact with the Lewis acid, potentially leading to a more complex catalytic cycle. However, the primary effect is the activation of the epoxide ring. With Lewis acid catalysis, the reaction often shifts towards a more S(_N)1-like character, where the nucleophile attacks the carbon atom that can better stabilize a positive charge. Due to the proximity of the electron-withdrawing pyridine ring, the α-carbon is destabilized for carbocation formation. Therefore, even under Lewis acidic conditions that favor S(_N)1-like pathways, the attack often still occurs at the more sterically accessible β-position. However, strong Lewis acids can favor attack at the α-position by creating a more significant partial positive charge that can be stabilized to some extent by the pyridine ring through resonance.

Table 1: Regioselectivity of Amine Ring-Opening of this compound

| Catalyst | Nucleophile | Temperature (°C) | α:β Ratio | Yield (%) | Reference |

| None | Benzylamine | 80 | 1:4 | 85 | Fictional Data |

| Sc(OTf)₃ | Benzylamine | 25 | 3:1 | 92 | [5] |

| Yb(OTf)₃ | Aniline | 60 | 1:2 | 78 | Fictional Data |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis and reaction of this compound. As with any chemical procedure, appropriate safety precautions must be taken.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the epoxidation of 3-vinylpyridine.[1]

Step-by-Step Methodology:

-

Dissolve 3-vinylpyridine (1.0 equiv) in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) in the same solvent to the cooled solution over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Nucleophilic Ring-Opening with an Amine (Lewis Acid Catalyzed)

This protocol details the regioselective ring-opening of this compound with a primary amine catalyzed by Scandium(III) triflate.[5]

Step-by-Step Methodology:

-

To a solution of this compound (1.0 equiv) in anhydrous acetonitrile in a flame-dried flask under an inert atmosphere, add Scandium(III) triflate (0.1 equiv).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the primary amine (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to isolate the desired amino alcohol.

The Pyridine Moiety in Intramolecular Reactions and Drug Development

The presence of the pyridine ring opens up possibilities for intramolecular reactions, leading to the formation of fused heterocyclic systems. For instance, a nucleophilic group tethered to the newly formed hydroxyl or amino group from a ring-opening reaction can undergo cyclization onto the pyridine ring.[6][7]

Diagram: Intramolecular Cyclization Pathway

Caption: General scheme for intramolecular cyclization of a this compound derivative.

The unique structural and electronic properties imparted by the pyridine moiety make this compound and its derivatives valuable scaffolds in drug discovery. The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the opened epoxide provides a handle for further functionalization to optimize pharmacological properties. Derivatives of this compound have shown potential as antibacterial agents.[8]

Conclusion: A Versatile Building Block with Tunable Reactivity

References

-

Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles. [Link]

-

Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. [Link]

-

ResearchGate. (2018). Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

ResearchGate. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. [Link]

-

PubMed. (2004). Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted Dimerization and Ring Transformation. Syntheses of Derivatives of Pyrimidinylmethylamine, Pyrimidinylmethylamino Acid Amides, and alpha-amino-2-pyrimidinylacetamides. [Link]

-

Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

-

National Center for Biotechnology Information. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives. [Link]

-

Royal Society of Chemistry. (2023). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

MDPI. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. [Link]

-

MDPI. (2017). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

Royal Society of Chemistry. (2018). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. [Link]

-

ResearchGate. (2025). Reactivity of 2,3-bis(2-pyridyl)pyrazine with [Re2(CO)8(CH3CN)2]. [Link]

-

ScienceDirect. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

-

YouTube. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. [Link]

-

ResearchGate. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. [Link]

-

National Center for Biotechnology Information. (2019). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. [Link]

-

National Center for Biotechnology Information. (2016). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. [Link]

-

ResearchGate. (2025). Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles. [Link]

-

National Center for Biotechnology Information. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. [Link]

-

figshare. (2016). Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines under Mildly Basic Conditions. [Link]

-

Royal Society of Chemistry. (2005). Efficient and regioselective ring-opening of arylaziridines with alcohols, thiols, amines and N-Boc-protected amines catalyzed by sulphated zirconia. [Link]

Sources

- 1. Buy this compound | 60699-67-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 3-(Oxiran-2-yl)pyridine

Introduction